REACTION_CXSMILES
|
[ClH:1].Cl.[NH:3]1[C:7]2=[CH:8][N:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[C:4]1[CH2:12][NH2:13].[C:14](O)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl.CN(C=O)C>[ClH:1].[ClH:1].[NH:3]1[C:7]2=[CH:8][N:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[C:4]1[CH2:12][NH:13][C:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1 |f:0.1.2,9.10.11|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1C(=CC=2C1=CN=CC2)CN
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under a nitrogen atmosphere overnight (18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
CONCENTRATION
|
Details
|
The water layer was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (10 mL)
|
Type
|
ADDITION
|
Details
|
2 N HCl in Et2O (10 mL) was added
|
Type
|
ADDITION
|
Details
|
Methanol (ca. 5 mL) was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the majority of material
|
Type
|
FILTRATION
|
Details
|
The remaining brown precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting solid was triturated with EtOH (ca. 4 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1C(=CC=2C1=CN=CC2)CNC(C2=CN=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |